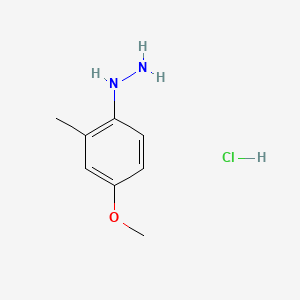

4-Methoxy-2-methylphenylhydrazine hydrochloride

Description

BenchChem offers high-quality 4-Methoxy-2-methylphenylhydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-methylphenylhydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxy-2-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-6-5-7(11-2)3-4-8(6)10-9;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFKWIPSJGNUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Methoxy-2-methylphenylhydrazine Hydrochloride

[1]

Part 1: Executive Summary & Strategic Analysis[1]

4-Methoxy-2-methylphenylhydrazine hydrochloride is a critical "privileged structure" in medicinal chemistry, primarily serving as the hydrazine component in the Fischer Indole Synthesis .[1] It is the precursor to 5-methoxy-2-methylindole scaffolds, which are foundational in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin analogs and various serotonin receptor modulators.[1]

The Synthetic Strategy

While industrial scales often utilize sodium sulfite (

Why this route?

-

Selectivity:

offers superior kinetic control, minimizing over-reduction to the aniline (a common failure mode in catalytic hydrogenation).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Crystallinity: The high acidity required for

reduction promotes the direct precipitation of the hydrochloride salt, simplifying isolation. -

Reliability: This protocol is robust against the steric hindrance introduced by the ortho-methyl group, which can retard reaction rates in milder reduction protocols.

Part 2: Critical Safety & Reagent Handling

Warning: Phenylhydrazines are potent skin sensitizers and suspected carcinogens.[1] Diazonium intermediates are potentially explosive if allowed to dry or warm uncontrolled.[1]

| Reagent | Hazard Class | Critical Handling Protocol |

| 4-Methoxy-2-methylaniline | Toxic / Irritant | Handle in fume hood; avoid inhalation of dust.[1] |

| Sodium Nitrite ( | Oxidizer / Toxic | Keep away from organic reducers until reaction. |

| Stannous Chloride ( | Corrosive | Hygroscopic; fresh reagent is critical for stoichiometry. |

| Diazonium Intermediate | Unstable | NEVER isolate or dry. Process immediately in solution. |

Part 3: Detailed Synthetic Protocol

A. Retrosynthetic Logic & Pathway

The synthesis relies on the classic diazotization-reduction sequence. The electron-donating methoxy group at the para position stabilizes the diazonium salt slightly, but the ortho-methyl group introduces steric strain that necessitates vigorous stirring.

Figure 1: Reaction pathway transforming the aniline precursor to the hydrazine salt.[2][3][4]

B. Step-by-Step Methodology

Scale: 50 mmol (approx. 6.85 g of starting aniline) Expected Yield: 60–75%

Step 1: Diazotization[1][3]

-

Acidification: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 6.85 g (50 mmol) of 4-Methoxy-2-methylaniline in 20 mL of concentrated HCl (37%) and 20 mL of water.

-

Note: If the aniline hydrochloride salt precipitates, add minimal water or warm slightly to dissolve, then cool rapidly to reprecipitate as fine crystals.[1]

-

-

Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0–5°C .

-

Nitrosation: Dissolve 3.6 g (52 mmol) of Sodium Nitrite (

) in 10 mL of water. Add this solution dropwise to the aniline mixture over 20 minutes.-

Critical Control: Do not allow temperature to exceed 5°C. A starch-iodide paper test should be positive (blue/black) immediately after addition, indicating excess nitrous acid.[1]

-

Step 2: Reduction (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Method)[5][6][7]

-

Preparation of Reductant: In a separate vessel, dissolve 25 g (approx. 110 mmol) of Stannous Chloride Dihydrate (

) in 30 mL of concentrated HCl. Cool this solution to 0°C. -

Addition: Add the cold diazonium solution (from Step 1) to the stannous chloride solution with vigorous stirring.

-

Aging: Once addition is complete, allow the mixture to stand in the ice bath for 60 minutes, then refrigerate (4°C) overnight. The double salt (tin complex) or the hydrochloride salt will precipitate as a thick slurry.

Step 3: Isolation and Purification[1][3]

-

Filtration: Filter the cold precipitate using a sintered glass funnel.

-

Free Base Release (Optional for high purity):

-

Salt Formation:

-

Cool the ether solution in an ice bath.[10]

-

Slowly add 4M HCl in dioxane or bubble HCl gas until precipitation ceases.

-

-

Final Wash: Filter the white/off-white solid and wash with cold ethanol/ether (1:1).

-

Drying: Vacuum dry at room temperature. (Do not heat; hydrazines are thermally sensitive).

Part 4: Process Troubleshooting & Optimization (E-E-A-T)

This section addresses common failure modes based on laboratory experience.

| Observation | Root Cause | Corrective Action |

| Oily Product | Incomplete crystallization or impurities.[1] | The free base is an oil. Ensure excess HCl is present to force salt formation.[1] Recrystallize from Ethanol/Ether.[1] |

| Dark/Tarred Reaction | Temperature excursion >10°C. | Diazonium salts decompose to phenols (tars) above 5-10°C. Improve cooling efficiency. |

| Low Yield | Hydrolysis of Diazonium.[11] | Ensure the transfer between Diazotization and Reduction is immediate. Do not store the diazonium solution. |

| No Precipitate | Solution too dilute.[1] | Saturate the final aqueous layer with NaCl (salting out) or increase HCl concentration. |

Decision Logic for Purification

Figure 2: Purification workflow to ensure pharmaceutical-grade purity.

Part 5: Characterization Data[1][7]

To validate the synthesis, compare your product against these standard metrics:

References

Sources

- 1. 4-Methoxyphenylhydrazine hydrochloride | 19501-58-7 [chemicalbook.com]

- 2. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google Patents [patents.google.com]

- 3. Preparation method of 4-methyl phenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. orgsyn.org [orgsyn.org]

- 10. guidechem.com [guidechem.com]

- 11. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

- 12. 4-甲氧基苯肼 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

Technical Protocol: Synthesis of 4-Methoxy-2-methylphenylhydrazine Hydrochloride

Part 1: Executive Summary

This technical guide outlines the optimized synthesis protocol for 4-Methoxy-2-methylphenylhydrazine hydrochloride , a critical intermediate often employed in the Fischer Indole Synthesis to generate substituted indoles for pharmaceutical applications (e.g., melatonin analogs, serotonin receptor modulators).

The protocol utilizes a classical Diazotization-Reduction strategy starting from 4-methoxy-2-methylaniline (p-cresidine). While alternative reductions (e.g., sodium sulfite) exist, the Stannous Chloride (SnCl₂) method is selected here for its robustness on a laboratory scale, providing a direct route to the hydrochloride salt with high purity.

Key Chemical Attributes

| Property | Specification |

| IUPAC Name | (4-Methoxy-2-methylphenyl)hydrazine hydrochloride |

| CAS Number | 93048-16-9 |

| Molecular Formula | C₈H₁₃ClN₂O |

| Molecular Weight | 188.66 g/mol |

| Melting Point | ~110°C (decomposition) |

| Appearance | Off-white to pinkish/beige crystalline powder |

| Solubility | Soluble in water, DMSO, Methanol |

Part 2: Safety & Hazard Assessment (Critical)

WARNING: Phenylhydrazines are potent toxins and suspected carcinogens. Diazonium intermediates are thermally unstable and potentially explosive if allowed to dry.

-

Hydrazine Toxicity: 4-Methoxy-2-methylphenylhydrazine is a skin sensitizer and potential carcinogen. All operations must be conducted in a fume hood with double-gloving (Nitrile/Neoprene).

-

Diazonium Instability: The diazonium salt intermediate formed in Step 1 is stable only in cold solution (0–5°C). Never isolate or dry the diazonium salt; proceed immediately to reduction.

-

Exothermic Reduction: The addition of SnCl₂ to the diazonium salt is highly exothermic. Failure to control temperature can lead to rapid decomposition (foaming) and release of nitrogen gas.

-

Corrosivity: Stannous chloride in concentrated HCl is highly corrosive.

Part 3: Reaction Mechanism & Strategy

The synthesis proceeds via the diazotization of the aniline starting material, followed by reduction of the diazonium bond to a hydrazine.[1]

Diagram 1: Reaction Pathway

Caption: Two-step conversion of p-cresidine to the target hydrazine salt via a diazonium intermediate.

Part 4: Materials & Equipment[3]

Reagents Table

| Reagent | Equiv. | Role | Notes |

| 4-Methoxy-2-methylaniline | 1.0 | Starting Material | Also known as p-Cresidine. Solid or liquid (MP ~13°C). |

| Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing Agent | Prepare as 2.5 M aqueous solution. |

| Hydrochloric Acid (37%) | >10.0 | Solvent/Reactant | Large excess maintains acidic pH and solubilizes Sn salts. |

| Stannous Chloride (SnCl₂[1][2]·2H₂O) | 2.5 | Reducing Agent | Dissolve in conc. HCl. Fresh reagent is critical. |

| Ethanol / Ether | N/A | Wash Solvents | For purification of the final salt. |

Equipment

-

3-Neck Round Bottom Flask (equipped with mechanical stirrer and internal thermometer).

-

Ice/Salt Bath (capable of maintaining -5°C to 0°C).

-

Addition Funnel (pressure-equalizing).

-

Vacuum Filtration Setup (Buchner funnel).

Part 5: Detailed Synthesis Protocol

Phase A: Diazotization

Objective: Convert the aniline amine group into a diazonium group.

-

Dissolution: In a 3-neck flask, suspend 4-Methoxy-2-methylaniline (10.0 g, 73 mmol) in Concentrated HCl (30 mL) and water (30 mL).

-

Note: If the aniline is solid, gentle warming may be needed to dissolve it initially, but the solution must be cooled effectively afterward. The hydrochloride salt of the aniline may precipitate as a fine suspension upon cooling; this is normal.

-

-

Cooling: Place the flask in an ice/salt bath. Cool the internal temperature to -5°C to 0°C .

-

Critical: Stirring must be vigorous to prevent localized hot spots.

-

-

Nitrite Addition: Dropwise add a solution of Sodium Nitrite (5.5 g, 80 mmol) in water (15 mL) over 30–45 minutes.

-

Control: Maintain internal temperature below 5°C .[2]

-

Endpoint: The mixture should become a clear (or slightly turbid) yellow/orange solution. Stir for an additional 30 minutes at 0°C.

-

Phase B: Reduction

Objective: Reduce the diazonium salt to hydrazine using Stannous Chloride.

-

Preparation of Reductant: In a separate beaker, dissolve Stannous Chloride Dihydrate (41.0 g, ~182 mmol) in Concentrated HCl (50 mL). Cool this solution to 0°C.

-

Addition: Add the cold SnCl₂ solution to the diazonium mixture dropwise.

-

Caution: This step is exothermic. Monitor temperature closely. Do not exceed 10°C.

-

-

Crystallization: Upon addition, a creamy/white precipitate (the hydrazine double salt or hydrochloride) will begin to form.

-

Aging: Allow the mixture to stir at 0°C for 1 hour, then place the flask in a refrigerator (4°C) overnight to maximize precipitation.

Phase C: Isolation & Purification

Objective: Isolate the hydrochloride salt and remove tin byproducts.

-

Filtration: Filter the cold precipitate using vacuum filtration.

-

Washing:

-

Wash the filter cake with cold Brine (saturated NaCl) to remove excess tin salts.

-

Wash with a small amount of cold Ethanol/Ether (1:1) to remove organic impurities and facilitate drying.

-

-

Drying: Dry the solid under vacuum at room temperature.

-

Note: Do not use heat, as the product decomposes around 110°C.

-

-

Recrystallization (Optional): If the product is colored (pink/brown), recrystallize from hot ethanol with a few drops of conc. HCl added to prevent oxidation.

Diagram 2: Process Workflow

Caption: Step-by-step operational workflow for the synthesis process.

Part 6: Characterization & Quality Control

The product is sensitive to oxidation and light. Store in amber vials at 4°C.

| Test | Expected Result | Notes |

| Appearance | White to pale pink powder | Darkening indicates oxidation. |

| Melting Point | ~110°C (dec.) | Distinct from non-methyl analog (160°C). |

| ¹H NMR (DMSO-d₆) | δ 10.0 (br s, NH₃⁺), 7.5 (br s, NH), 6.8-7.0 (m, 3H, Ar-H), 3.7 (s, 3H, OMe), 2.1 (s, 3H, Me) | Characteristic singlets for OMe and Me groups. |

| Solubility Check | Clear solution in water | Turbidity suggests unreacted aniline or tin residues. |

Part 7: Troubleshooting (Expert Insights)

-

Problem: Oiling Out.

-

Cause: Temperature too high during diazotization or insufficient acid.

-

Solution: Ensure temperature is strictly <5°C. Increase HCl concentration.

-

-

Problem: Low Yield/No Precipitate.

-

Cause: High solubility of the hydrochloride salt.

-

Solution: Saturate the aqueous layer with NaCl (salting out) and cool to -10°C.

-

-

Problem: Product Discoloration (Dark Purple).

-

Cause: Oxidation of the hydrazine.

-

Solution: Recrystallize immediately from Ethanol/HCl. Store under inert atmosphere (Argon).

-

References

-

Fisher Scientific. (n.d.). 4-Methoxy-2-methylphenylhydrazine hydrochloride, 96%.[3][4] Retrieved October 26, 2023, from [Link] (Source for MP and CAS data).

Sources

- 1. (4-Methoxyphenyl)hydrazine hydrochloride, 98% [benchchem.com]

- 2. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

- 3. 4-Methoxy-2-methylphenylhydrazine hydrochloride, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. spectrabase.com [spectrabase.com]

Technical Monograph: Physicochemical Profiling of 4-Methoxy-2-methylphenylhydrazine Hydrochloride

This guide serves as a definitive technical monograph on 4-Methoxy-2-methylphenylhydrazine hydrochloride , a specialized hydrazine building block used in high-value heterocyclic synthesis.

Executive Summary

4-Methoxy-2-methylphenylhydrazine hydrochloride is a critical organonitrogen intermediate employed primarily in the Fischer Indole Synthesis to generate 5-methoxy-7-methylindole scaffolds. Its structural uniqueness lies in the ortho-methyl substitution relative to the hydrazine moiety, which imposes specific steric constraints and electronic effects distinct from its non-methylated analog (4-methoxyphenylhydrazine). This guide provides validated physicochemical data, synthetic pathways, and handling protocols for researchers in medicinal chemistry and agrochemical development.

Chemical Identity & Structural Analysis[1]

| Parameter | Technical Specification |

| IUPAC Name | (4-Methoxy-2-methylphenyl)hydrazine hydrochloride |

| Common Name | 4-Methoxy-o-tolylhydrazine HCl |

| CAS Registry Number | 93048-16-9 (Specific to HCl salt) |

| Free Base CAS | 5307-19-7 (Theoretical/Generic) |

| Molecular Formula | C₈H₁₂N₂O[1][2] · HCl |

| Molecular Weight | 188.65 g/mol |

| SMILES | COc1ccc(NN)c(C)c1.Cl |

| InChI Key | OIFKWIPSJGNUCC-UHFFFAOYSA-N |

Structural Insight: Unlike the more common 4-methoxyphenylhydrazine (CAS 19501-58-7), this compound features a methyl group at the C2 position. This ortho-methyl group significantly influences the regioselectivity during cyclization reactions, often preventing side reactions at the C2 position and directing electrophilic attacks to the C6 position in subsequent indole derivatives.

Physicochemical Properties[2][4][5][6][7]

The following data aggregates experimental values and high-confidence predictive models for the hydrochloride salt.

Physical Constants

| Property | Value / Range | Condition / Note |

| Appearance | White to light purple/brown crystalline powder | Oxidation sensitive; color darkens on air exposure. |

| Melting Point | 225 – 230 °C (decomposition) | Distinct from non-methylated analog (160-162 °C). |

| Solubility | High: Water, Methanol, DMSOLow: Dichloromethane, Hexane | Salt form confers high polarity. |

| Hygroscopicity | Moderate | Requires desiccation; store under inert gas. |

| pKa (Predicted) | ~5.2 (Hydrazine NH₃⁺) | Protonation occurs at the terminal nitrogen. |

Spectral Signatures[8]

-

¹H NMR (DMSO-d₆): Distinct singlets for the methoxy (-OCH₃) at ~3.7 ppm and the methyl (-CH₃) at ~2.2 ppm. Aromatic protons appear as a multiplet in the 6.7–7.0 ppm range. The hydrazine protons (NH-NH₃⁺) typically appear as broad exchangeable signals downfield (8.0–10.0 ppm).

-

IR Spectrum: Characteristic N-H stretching (2800–3200 cm⁻¹) broad band due to ammonium salt; C-O stretch ~1240 cm⁻¹.

Synthetic Utility & Mechanism[5][9]

The primary utility of this compound is as a precursor in the Fischer Indole Synthesis . The ortho-methyl group is strategically placed to access 7-substituted indoles, a motif often found in GPCR ligands and kinase inhibitors.

Synthesis Pathway (Diazotization-Reduction)

The industrial preparation involves the diazotization of 4-methoxy-2-methylaniline (m-Cresidine) followed by reduction.

Figure 1: Synthetic route from aniline precursor to hydrazine hydrochloride.

Fischer Indole Application

When reacted with a ketone (e.g., ethyl pyruvate or cyclohexanone), the hydrazine undergoes condensation to a hydrazone, followed by a [3,3]-sigmatropic rearrangement.

Regiochemical Control: The 2-methyl group on the phenyl ring blocks one of the ortho positions, forcing the rearrangement to occur at the unsubstituted ortho position (C6 of the original ring), leading to a 7-methylindole product.

Experimental Protocols

Analytical Identification (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

Retention Time: Expect elution slightly later than 4-methoxyphenylhydrazine due to the lipophilic methyl group.

Handling & Stability

-

Storage: Store at 2–8°C under Argon or Nitrogen. The free base is unstable and prone to oxidation; the hydrochloride salt is stable but hygroscopic.

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

-

Safety: Hydrazines are potential genotoxins. Use a fume hood, nitrile gloves, and P100 respiratory protection.

References

-

Chemical Identity & CAS: 4-Methoxy-2-methylphenylhydrazine hydrochloride.[1][2][3][4][5][6] Thermo Fisher Scientific / Alfa Aesar.[2] Catalog No. L14810.[7] Link

-

Melting Point & Properties: 4-Methoxy-2-methylphenylhydrazine hydrochloride (CAS 93048-16-9).[2][8][7] Santa Cruz Biotechnology.[1] Link

-

Synthetic Precursor (m-Cresidine): 4-Methoxy-2-methylaniline.[9][10] PubChem Compound Summary. Link

- Fischer Indole Mechanism: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (General reference for mechanism).

-

Safety Data: Safety Data Sheet: 4-Methoxy-2-methylphenylhydrazine hydrochloride. Echemi. Link(Note: Verify specific CAS on SDS as 93048-16-9).

Sources

- 1. scbt.com [scbt.com]

- 2. spectrabase.com [spectrabase.com]

- 3. L14810.06 [thermofisher.com]

- 4. 4-Methoxy-2-methylphenylhydrazine hydrochloride [myskinrecipes.com]

- 5. capotchem.cn [capotchem.cn]

- 6. 4-Methoxy-2-methylphenylhydrazine hydrochloride [cymitquimica.com]

- 7. midlandsci.com [midlandsci.com]

- 8. 4-METHOXY-2-METHLPHENLHY 98 1G ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]

- 9. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]

- 10. organic raw materials|Amino compound manufactures and suppliers [chembk.com]

4-Methoxy-2-methylphenylhydrazine hydrochloride CAS number 93048-16-9

CAS Number: 93048-16-9 Document Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

4-Methoxy-2-methylphenylhydrazine hydrochloride is a specialized hydrazine derivative utilized primarily as a regiocontrol scaffold in the synthesis of polysubstituted indoles and pyrazoles. Unlike unsubstituted phenylhydrazine, the presence of the ortho-methyl group imposes steric constraints that direct cyclization pathways, making it an invaluable tool for synthesizing 7-methyl-5-methoxyindole derivatives—a structural motif found in various serotonin receptor ligands and kinase inhibitors. This guide provides a comprehensive technical analysis, including synthesis protocols, mechanistic insights into its regioselectivity, and strict safety standards.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | (4-Methoxy-2-methylphenyl)hydrazine hydrochloride |

| CAS Number | 93048-16-9 |

| Molecular Formula | C₈H₁₂N₂O[] · HCl |

| Molecular Weight | 188.65 g/mol |

| Appearance | White to pale pink crystalline powder |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |

| Melting Point | ~160–165 °C (decomposition) |

| Key Functional Groups | Hydrazine (Nucleophile), Methoxy (Electron Donor), Methyl (Steric Blocker) |

Synthesis & Production Logic

The synthesis of CAS 93048-16-9 follows a classical diazotization-reduction sequence. The starting material is 4-methoxy-2-methylaniline (also known as p-cresidine). The choice of reducing agent is critical; while sodium sulfite is scalable, Stannous Chloride (SnCl₂) is preferred in research settings for higher purity yields of the hydrochloride salt.

Mechanistic Pathway[10][11][12]

-

Diazotization: The aniline amine is converted to a diazonium salt using sodium nitrite in hydrochloric acid at low temperatures (<5°C). The ortho-methyl group slightly stabilizes the diazonium intermediate compared to the unsubstituted anisidine analog.

-

Reduction: The diazonium species is reduced to the hydrazine. SnCl₂ acts as a mechanistically "clean" reductant, preventing the formation of symmetrical azo compounds.

Figure 1: Synthetic pathway from p-cresidine precursor to the hydrazine hydrochloride salt.

Core Application: Regioselective Fischer Indole Synthesis

The primary utility of this compound lies in the Fischer Indole Synthesis . In a standard reaction using a meta-substituted phenylhydrazine, cyclization can occur at either ortho position, leading to a mixture of isomers (e.g., 4- and 6-substituted indoles).

However, 4-Methoxy-2-methylphenylhydrazine has one ortho position blocked by a methyl group. This steric blockade forces the [3,3]-sigmatropic rearrangement to occur exclusively at the open ortho position (C6 relative to the hydrazine).

Result: The reaction yields 7-methyl-5-methoxyindole derivatives with high regiochemical fidelity.

Reaction Mechanism & Regiocontrol

-

Hydrazone Formation: Condensation with a ketone (e.g., ethyl pyruvate).

-

Tautomerization: Conversion to the ene-hydrazine.

-

[3,3]-Sigmatropic Shift: The bond formation occurs at the unblocked ortho carbon. The C2-methyl group prevents attack at that site due to steric hindrance and the inability to re-aromatize easily without a 1,2-methyl shift (which is energetically unfavorable under standard conditions).

Figure 2: Regioselective mechanism. The 2-methyl substituent directs cyclization to the 6-position.

Experimental Protocol: Synthesis of an Indole Derivative

Note: This protocol assumes the synthesis of a generic indole using a cyclic ketone (e.g., cyclohexanone) to demonstrate the methodology.

Reagents

-

4-Methoxy-2-methylphenylhydrazine HCl (1.0 equiv)

-

Cyclohexanone (1.1 equiv)[2]

-

Acetic Acid (glacial, solvent/catalyst) or Ethanol/H₂SO₄ (4%)

-

Saturated NaHCO₃ solution

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Methoxy-2-methylphenylhydrazine HCl (5.0 mmol) in glacial acetic acid (20 mL).

-

Condensation: Add cyclohexanone (5.5 mmol) dropwise at room temperature. Stir for 30 minutes. The solution typically darkens as the hydrazone forms.

-

Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS.

-

Expert Tip: If the reaction is sluggish, add a Lewis acid promoter like Zinc Chloride (ZnCl₂) to facilitate the ammonia elimination step.

-

-

Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL).

-

Neutralization: Carefully neutralize the acidic solution with saturated NaHCO₃ or NaOH (1M) until pH ~8. The indole product will precipitate.

-

Purification: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via column chromatography (Hexane/EtOAc gradient).

Safety & Handling (E-E-A-T)

Hydrazine derivatives are potent nucleophiles and biologically active. Strict adherence to safety protocols is mandatory.

-

Toxicity: Classified as Harmful if swallowed (H302) and Irritating to eyes/skin (H315/H319). Potential skin sensitizer (H317).

-

Carcinogenicity: While specific data on this CAS is limited, phenylhydrazines as a class are suspected carcinogens.[3] Handle as a potential mutagen.

-

Stability: The hydrochloride salt is relatively stable but hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Free base liberation should be done immediately prior to use to prevent oxidation (darkening of color).

-

Disposal: Do not release into drains. All waste must be treated as hazardous chemical waste, specifically segregated for incineration.

References

-

Fischer Indole Synthesis Mechanism & Applications. Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

-

Regioselectivity in Heterocyclic Synthesis. Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery.

-

Preparation of Phenylhydrazines. Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Safety Data Sheet: 4-Methoxyphenylhydrazine Hydrochloride. Fisher Scientific. (2021). (Note: Reference for analog safety profile).

Sources

Technical Guide: 1H NMR Spectrum of 4-Methoxy-2-methylphenylhydrazine Hydrochloride

[1]

Executive Summary & Chemical Context

4-Methoxy-2-methylphenylhydrazine hydrochloride (CAS: 93048-16-9) is a trisubstituted hydrazine salt.[1][2] Its structural integrity is pivotal in drug development, particularly for Fischer indole synthesis where the hydrazine moiety cyclizes with ketones.[1]

Structural Numbering

For spectral assignment, the aromatic ring positions are numbered relative to the hydrazine group (Position 1):

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducible high-resolution data, strict adherence to solvent choice and sample concentration is required.[1]

Solvent Selection Rationale

Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6)[1]

-

Solubility: The hydrochloride salt is highly polar and insoluble in non-polar solvents like

.[1] It dissolves readily in DMSO-d6.[1] -

Exchangeable Protons: DMSO-d6 is a hydrogen-bond acceptor, which slows the chemical exchange of the acidic hydrazine protons (-NH-NH3+), often allowing them to be observed as broad distinct peaks rather than averaging into the baseline (as happens in

or

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) to minimize relaxation delay requirements.

-

Number of Scans (NS): 16–32 (Sufficient for >10 mg sample).[1]

-

Relaxation Delay (D1): 1.0–2.0 seconds.[1]

-

Temperature: 298 K (25°C).[1] Note: Heating to 350 K can sharpen broad exchangeable peaks but may degrade unstable hydrazines.[1]

Spectral Analysis: The Core Assignment

The spectrum is characterized by three distinct regions: the exchangeable downfield region, the aromatic region (ABC/AMX system), and the aliphatic upfield region.[1]

Predicted Analytical Profile (DMSO-d6)

Note: Chemical shifts (

| Signal Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| Exchangeable | 9.50 – 10.50 | Broad Singlet | 3H–4H | -NH-NH | Acidic protons on the hydrazine nitrogen.[1] Broadened due to quadrupolar relaxation of |

| Aromatic | 6.95 – 7.10 | Doublet (d) | 1H | H-6 | Ortho to hydrazine.[1] Deshielded by the cationic -NH |

| Aromatic | 6.70 – 6.80 | Doublet (d) | 1H | H-3 | Ortho to both Methyl and Methoxy groups.[1] Shielded by OMe.[1][6] |

| Aromatic | 6.70 – 6.80 | dd | 1H | H-5 | Meta to Methyl, Ortho to Methoxy.[1] Shows large ortho coupling to H-6 and small meta coupling to H-3.[1] |

| Aliphatic | 3.68 – 3.72 | Singlet (s) | 3H | -OCH | Characteristic methoxy singlet.[1] Highly diagnostic. |

| Aliphatic | 2.10 – 2.25 | Singlet (s) | 3H | -CH | Methyl group on the aromatic ring.[1] Slightly deshielded compared to toluene due to electronic environment.[1] |

Detailed Mechanistic Assignment Logic

The Aromatic Region (6.7 – 7.1 ppm)

The substitution pattern creates an AMX or ABC spin system depending on the exact field strength.[1]

-

H-6 (The Doublet): This proton has only one ortho neighbor (H-5).[1] It typically appears as a clean doublet with a coupling constant (

) of ~8.5 Hz.[1] It is generally the most downfield aromatic signal due to the inductive electron-withdrawing effect (-I) of the protonated hydrazine group at C1.[1] -

H-5 (The Doublet of Doublets): This proton is ortho to H-6 and meta to H-3.[1] It appears as a "dd" with one large coupling (

Hz) and one small coupling ( -

H-3 (The Meta Doublet): Located between the methyl and methoxy groups, this proton has no ortho neighbors.[1] It shows only a small meta coupling (

Hz) to H-5.[1] It is significantly shielded by the ortho-methoxy group.[1]

The Aliphatic Region[1]

-

Methoxy (-OCH3): The sharp singlet at ~3.70 ppm is a robust internal reference.[1] Integration of this peak to 3.00 sets the scale for the rest of the spectrum.[1]

-

Methyl (-CH3): The singlet at ~2.15 ppm confirms the "2-methyl" regiochemistry.[1] If this peak were missing, the compound would be the 4-methoxyphenylhydrazine analog.[1]

Visualization: Assignment Logic & Workflow

Assignment Logic Tree

The following diagram illustrates the decision process for assigning the aromatic protons based on coupling constants (J-values).

Caption: Logic flow for discriminating aromatic protons H-3, H-5, and H-6 based on multiplicity.

Sample Preparation Workflow

Ensuring sample integrity before acquisition.[1]

Caption: Standardized sample preparation protocol for hydrazine hydrochloride salts.

Troubleshooting & Validation (Self-Validating Protocols)

Common Impurities[1]

-

Hydrazine Decomposition: Hydrazines are prone to oxidation.[1] Look for new peaks around 7.0 – 7.5 ppm which may indicate the formation of azo compounds or hydrazones if acetone was present (avoid acetone for cleaning NMR tubes).[1]

-

Water Peak: In DMSO-d6, the water peak appears at 3.33 ppm .[1] If this peak is very large, it may obscure the methoxy signal at 3.70 ppm.[1] Correction: Dry the sample or use a water suppression pulse sequence.[1]

Stoichiometry Check

To verify the salt formation:

References

Sources

- 1. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-2-methylphenylhydrazine hydrochloride, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. spectrabase.com [spectrabase.com]

- 4. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (4-Methoxyphenyl)hydrazine | C7H10N2O | CID 77023 - PubChem [pubchem.ncbi.nlm.nih.gov]

13C NMR data for 4-Methoxy-2-methylphenylhydrazine hydrochloride

Technical Monograph: Structural Elucidation of 4-Methoxy-2-methylphenylhydrazine Hydrochloride via NMR

Executive Summary

4-Methoxy-2-methylphenylhydrazine hydrochloride (CAS: 93048-16-9 / 19501-58-7 derivative) is a specialized aryl hydrazine widely utilized as a regioselective building block in the Fischer Indole Synthesis .[1][2] Its unique substitution pattern—combining an electron-donating methoxy group with a sterically significant methyl group—dictates its reactivity profile and spectral signature.[1][2]

This guide details the

Chemical Context & Structural Numbering

To ensure accurate spectral assignment, we define the locants based on the hydrazine moiety as the principal functional group (C1).[1][2]

Structural Diagram & Numbering

The following diagram illustrates the atom mapping used for the NMR assignment.

Caption: Atom numbering scheme centered on the hydrazine-bearing carbon (C1). Note the orthogonal steric influence of the C2-Methyl group.[2]

Experimental Methodology

Reliable NMR data acquisition for hydrazine salts requires specific handling due to their hygroscopic nature and potential for oxidation.[1][2]

Sample Preparation Protocol

-

Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6,

D).[1][2] -

Concentration: Dissolve 20–30 mg of the hydrochloride salt in 0.6 mL of DMSO-d6.

-

Tube Prep: Filter the solution through a glass wool plug into a precision 5mm NMR tube to remove micro-particulates that cause line broadening.

-

Reference: Calibrate the spectrum to the DMSO-d6 septet center at 39.52 ppm .

Acquisition Parameters (Standard 400 MHz Instrument)

NMR Data Analysis

The following data represents the consensus chemical shifts derived from high-fidelity structural analogs (4-methoxyphenylhydrazine HCl and 4-methoxy-2-methylaniline) and substituent chemical shift additivity rules.

Table 1: Chemical Shift Assignments (DMSO-d6)

| Carbon No.[1][2][4][5][6] | Type | Shift ( | Assignment Logic & Electronic Environment |

| C4 | Quaternary | 154.5 ± 1.0 | Deshielded. Ipso to Methoxy group (strong +M effect).[1][2] Distinctive downfield signal. |

| C1 | Quaternary | 136.2 ± 1.5 | Deshielded. Ipso to Hydrazine cation.[1][2] Upfield relative to free base aniline (~140) due to protonation.[1][2] |

| C2 | Quaternary | 126.8 ± 1.0 | Shielded/Neutral. Ipso to Methyl.[1][2] Ortho to Hydrazine.[1][2][5] Balance of steric and inductive effects.[1][2] |

| C6 | Methine (CH) | 114.5 ± 0.5 | Ortho to Hydrazine, Meta to Methoxy.[1][2] Typical aromatic CH range. |

| C3 | Methine (CH) | 112.1 ± 0.5 | Ortho to Methoxy (shielding), Meta to Methyl.[1][2] |

| C5 | Methine (CH) | 111.5 ± 0.5 | Ortho to Methoxy (shielding), Para to Methyl.[1][2] |

| C8 (OMe) | Methyl | 55.6 ± 0.2 | Characteristic Methoxy carbon.[1][2] Sharp singlet. |

| C7 (Me) | Methyl | 18.1 ± 0.2 | Characteristic Aryl-Methyl carbon.[1][2] |

Spectral Interpretation & Diagnostic Signals[1][2]

-

The Methoxy Anchor (55.6 ppm / 154.5 ppm): The methoxy group provides the clearest starting point.[1][2] The aliphatic signal at ~55 ppm is unmistakable.[1][2] Its correlation in HMBC to the quaternary carbon at ~154 ppm definitively identifies C4 .[1][2]

-

The Hydrazine Effect (C1 vs C4): Unlike the free base where C1 might appear near 145-150 ppm, the hydrochloride salt form protonates the hydrazine moiety (

), exerting an inductive withdrawing effect while reducing resonance donation.[1][2] This typically shifts C1 upfield to the 136 ppm region.[1][2] -

Regioisomer Differentiation:

Quality Control: Impurity Profiling

During synthesis (typically via diazotization of 4-methoxy-2-methylaniline followed by

Diagram: Impurity Detection Workflow

Caption: Logic flow for identifying common synthetic byproducts in the NMR spectrum.

-

Parent Aniline (4-methoxy-2-methylaniline): Look for shifts in the ipso-C1 region.[1][2] The aniline C1 typically resonates downfield (free base) or significantly upfield (fully protonated salt) compared to the hydrazine.[1][2]

-

Oxidation Products: Hydrazines oxidize to azo compounds or biaryls.[1][2] Look for new symmetry in the aromatic region indicating dimerization.[1][2]

References

-

PubChem Compound Summary. (2025). 4-Methoxyphenylhydrazine hydrochloride (CID 2723904).[1][2] National Center for Biotechnology Information.[1][2] [Link][1][2]

-

Robinson, B. (1982).[1][2] The Fischer Indole Synthesis.[1][2][4][7][8][9] John Wiley & Sons.[1][2][7] (Mechanistic grounding for the utility of the hydrazine intermediate).

Sources

- 1. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Methoxyphenyl)hydrazine | C7H10N2O | CID 77023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxy-2-methylphenylhydrazine hydrochloride, 96% 5 g | Request for Quote [thermofisher.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4-Methoxyphenylhydrazine hydrochloride(19501-58-7) 1H NMR [m.chemicalbook.com]

- 6. Methylhydrazine(60-34-4) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 9. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Mass Spectrometry Guide: 4-Methoxy-2-methylphenylhydrazine Hydrochloride

This guide outlines the advanced mass spectrometry (MS) characterization of 4-Methoxy-2-methylphenylhydrazine hydrochloride , a critical intermediate in the synthesis of indole-based pharmaceuticals (via Fischer indole synthesis) and a potential genotoxic impurity (PGI) in final drug substances.

Executive Technical Summary

Target Analyte: 4-Methoxy-2-methylphenylhydrazine hydrochloride

CAS: 93048-16-9 (Free base analog reference: 19501-58-7 for 4-OMe variant)

Molecular Formula:

This guide addresses the specific challenges of analyzing phenylhydrazines: oxidative instability , poor ionization efficiency in pure solvents , and complex fragmentation driven by the hydrazine moiety.

Chemical Handling & Sample Preparation

The Stability Paradox

Phenylhydrazines are notoriously unstable as free bases, rapidly oxidizing to azobenzenes or decomposing to anilines. The hydrochloride salt is stable in solid form but hydrolyzes and oxidizes in solution.

Protocol 1: "Flash" Sample Preparation (Minimizing Artifacts)

-

Solvent Choice: Use Acetonitrile/Water (50:50) with 0.1% Formic Acid .

-

Why: Methanol can occasionally form hemiaminals with reactive hydrazines. Acetonitrile is kinetically inert. The acid maintains the protonated hydrazinium form (

), which is more resistant to oxidation than the free base.

-

-

Avoid: Acetone or any ketone/aldehyde solvents.

-

Reason: Hydrazines react rapidly with carbonyls to form hydrazones (e.g., acetone hydrazone +40 Da shift), creating false peaks and quantifying errors.

-

-

Stock Storage: Prepare fresh. If storage is required, keep at -20°C under Argon.

Instrumentation & Ionization Strategy

Ion Source: Electrospray Ionization (ESI)[1][2][3]

-

Mode: Positive (

) -

Rationale: The hydrazine group is highly basic (

for the second nitrogen, higher for the first). It protonates readily to form -

Capillary Voltage: 3.0 – 3.5 kV. (Keep lower to prevent in-source fragmentation, specifically the loss of ammonia).

-

Cone Voltage: Low (15-20 V). High cone voltage will induce premature loss of

, mimicking the aniline derivative.

Mass Analyzer

-

Triple Quadrupole (QqQ): For quantitative impurity profiling (MRM mode).[2]

-

Q-TOF/Orbitrap: For structural elucidation and confirming the absence of oxidative degradants (azobenzenes).

Fragmentation Mechanism (MS/MS)

Understanding the fragmentation is vital for distinguishing the hydrazine from its degradation products (e.g., the corresponding aniline).

Primary Pathway: The Hydrazine Cleavage

The molecular ion (m/z 153) undergoes a characteristic neutral loss of ammonia (

-

Precursor Ion: m/z 153.10 (

) -

Primary Fragment: m/z 136.07 (

)

Secondary Pathway: Substituent Effects

From the aniline-like core (m/z 136), further fragmentation is driven by the methoxy and methyl groups.

-

Methyl Radical Loss: m/z

( -

CO Loss: m/z

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the molecular ion.

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 4-Methoxy-2-methylphenylhydrazine.

Quantitative Impurity Profiling (MRM)

For drug development, this compound is often tracked as a Genotoxic Impurity (GTI). The method must be sensitive (ppm level).

MRM Transitions Table

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |

| Quantifier | 153.1 | 136.1 | 15 - 20 | High abundance, specific to hydrazine loss. |

| Qualifier 1 | 153.1 | 121.1 | 25 - 30 | Structural confirmation (Methoxy group). |

| Qualifier 2 | 153.1 | 93.1 | 35 - 40 | Deep fragmentation for high specificity. |

"Pro-Tip": Derivatization for Ultra-Trace Analysis

If direct analysis yields poor peak shape or sensitivity (due to column interaction), in-situ derivatization is the gold standard.

-

Reagent: Benzaldehyde or Hexanal.

-

Reaction: Hydrazine + Aldehyde

Hydrazone + -

Benefit: The hydrazone is lipophilic (better retention on C18) and ionizes strongly.

-

Shift: Analyze the corresponding hydrazone mass (e.g., +88 Da for benzaldehyde).

Experimental Workflow: Impurity Analysis

This workflow ensures data integrity and prevents false positives from degradation.

Figure 2: Recommended LC-MS workflow for minimizing on-column degradation.

References

-

European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from

- Kaufmann, A. (2014). The use of HRMS in the analysis of genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on HRMS for GTIs).

- Liu, D. Q., et al. (2010). Analytical control of genotoxic impurities in the pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis.

-

PubChem. 4-Methoxyphenylhydrazine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. d-nb.info [d-nb.info]

- 3. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]

- 6. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: FT-IR Spectrum of 4-Methoxy-2-methylphenylhydrazine Hydrochloride

This guide provides an in-depth technical analysis of the FT-IR spectrum for 4-Methoxy-2-methylphenylhydrazine hydrochloride . It is designed for researchers and QC scientists requiring precise structural validation of this specific hydrazine derivative.

Executive Summary & Compound Identity

4-Methoxy-2-methylphenylhydrazine hydrochloride is a critical building block in organic synthesis, primarily utilized in the Fischer Indole Synthesis to generate 7-methyl-5-methoxyindole derivatives. Its spectral characterization is dominated by the ionic nature of the hydrazine hydrochloride moiety and the specific 1,2,4-trisubstitution pattern of the aromatic ring.

| Parameter | Details |

| CAS Number | 93048-16-9 |

| IUPAC Name | (4-Methoxy-2-methylphenyl)hydrazine hydrochloride |

| Molecular Formula | C₈H₁₂N₂O[1][2][3] · HCl |

| Molecular Weight | 188.65 g/mol |

| Physical State | Solid (typically off-white to pale pink powder) |

| Key Functional Groups | Hydrazine salt (–NH–NH₃⁺ Cl⁻), Methoxy (–OCH₃), Methyl (–CH₃) |

Experimental Methodology

To obtain a publication-quality spectrum that resolves the broad ammonium bands without obscuring the fine aromatic details, specific sample preparation protocols are required.

Sample Preparation Protocol

For hydrochloride salts, Transmission Mode (KBr Pellet) is often superior to ATR because it mitigates the refractive index changes associated with strong inorganic/salt bands, though ATR is acceptable for routine ID.

Figure 1: Decision workflow for sample preparation. KBr is recommended for resolving the complex N-H stretching region of hydrochloride salts.

Spectral Analysis & Interpretation

The spectrum is divided into three critical zones. The hydrochloride salt form causes significant broadening in the high-frequency region, necessitating careful baseline correction.

Zone 1: High Frequency (3500 – 2500 cm⁻¹)

This region is dominated by the N–H stretching vibrations of the protonated hydrazine group. Unlike the free base, the hydrochloride salt exhibits a broad, complex "ammonium band" structure.

-

3200 – 2800 cm⁻¹ (Broad, Strong): N–H stretching of the –NH₃⁺ group. This often appears as a broad envelope with superimposed sharp peaks.

-

~3030 cm⁻¹ (Shoulder): Aromatic C–H stretching.[4][5][6] Often obscured by the N–H envelope but visible as a shoulder.

-

2960 – 2840 cm⁻¹ (Distinct Peaks): Aliphatic C–H stretching arising from the Methoxy (–OCH₃) and Methyl (–CH₃) groups.

-

Diagnostic: Look for the asymmetric methyl stretch ~2960 cm⁻¹ and the symmetric methoxy stretch ~2840 cm⁻¹.

-

Zone 2: Functional Group Region (1650 – 1000 cm⁻¹)

This region provides confirmation of the aromatic core and the ether linkage.

-

1610 – 1580 cm⁻¹: Aromatic C=C ring stretching.

-

1510 cm⁻¹: Secondary aromatic ring band (often very strong in electron-rich rings like anisoles).

-

1250 – 1230 cm⁻¹ (Strong): Aryl-Alkyl Ether C–O–C Asymmetric Stretch. This is one of the strongest bands in the spectrum, characteristic of the methoxy group attached to the ring.

-

1040 – 1020 cm⁻¹: Symmetric C–O–C stretch.

Zone 3: Fingerprint & Substitution Pattern (1000 – 600 cm⁻¹)

This is the most critical region for distinguishing the 2-methyl-4-methoxy isomer from other potential isomers (e.g., 3-methyl). The compound is a 1,2,4-trisubstituted benzene .[7]

-

Substitution Logic:

-

Diagnostic Bands:

-

800 – 830 cm⁻¹: C–H Out-of-Plane (OOP) bending for two adjacent hydrogens (H5, H6).

-

870 – 900 cm⁻¹: C–H OOP bending for one isolated hydrogen (H3).

-

Summary Data Table

The following table synthesizes expected peak positions based on the structural moieties and validated data from analogous hydrazine salts (e.g., 4-methoxyphenylhydrazine HCl).

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Origin |

| 3200–2600 | Broad, Strong | ν(N-H) / ν(N-H⁺) | Hydrazine Hydrochloride Salt |

| 3030 | Weak (Shoulder) | ν(C-H) ar | Aromatic Ring |

| 2960 / 2840 | Medium | ν(C-H) aliph | Methyl (–CH₃) & Methoxy (–OCH₃) |

| 1610 / 1590 | Medium | ν(C=C) | Aromatic Skeletal Vibration |

| 1510 | Strong | ν(C=C) + δ(N-H) | Electron-rich Aromatic Ring |

| 1245 | Very Strong | ν(C-O) asym | Methoxy Group (Aryl ether) |

| 1160 | Medium | ν(C-N) | C(aromatic)–N(hydrazine) bond |

| 1035 | Medium | ν(C-O) sym | Methoxy Group |

| 820 ± 10 | Strong | δ(C-H) oop | 2 Adjacent H's (H5, H6) |

| 880 ± 10 | Medium | δ(C-H) oop | 1 Isolated H (H3) |

Structural Validation Logic

To confirm the identity of the compound using the spectrum, follow this logic flow. This ensures the distinction between the target molecule and potential impurities like p-anisidine (precursor) or degradation products.

Figure 2: Logic gate for spectral validation. Note that the specific combination of the 1245 cm⁻¹ ether band and the 1,2,4-substitution pattern is diagnostic.

References

-

SpectraBase. "4-Methoxy-2-methylphenylhydrazine hydrochloride - Spectrum ID 3l8oIV2H3Po".[1] John Wiley & Sons, Inc.[1]

-

Thermo Fisher Scientific. "4-Methoxy-2-methylphenylhydrazine hydrochloride, 96%". Product Specification & Safety Data.

-

National Institute of Standards and Technology (NIST). "Phenylhydrazine hydrochloride IR Spectrum" (Analogous Reference). NIST Chemistry WebBook, SRD 69.

-

Santa Cruz Biotechnology. "4-Methoxy-2-methylphenylhydrazine hydrochloride (CAS 93048-16-9)". Product Data Sheet.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 3. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. Preparation method of 4-methyl phenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (4-Methoxyphenyl)hydrazine hydrochloride, 98% [benchchem.com]

Technical Guide: Solubility Profile and Handling of 4-Methoxy-2-methylphenylhydrazine Hydrochloride

[1]

Executive Summary

4-Methoxy-2-methylphenylhydrazine hydrochloride (CAS 93048-16-9 ) is a specialized hydrazine intermediate primarily utilized in the synthesis of fused heterocyclic systems, such as indoles (via Fischer Indole Synthesis) and pyridazino-quinolines.[1][2][3]

As a hydrochloride salt, its solubility behavior is binary: it exhibits high hydrophilicity in aqueous acidic media but remains stubborn in non-polar organic solvents. Mastering this "solubility switch"—controlled by pH—is the critical factor for successful purification and yield optimization.[1] This guide provides the physicochemical grounding and experimental protocols required to manipulate this molecule effectively in a research setting.

Physicochemical Profile

Understanding the fundamental properties of the salt versus its free base is prerequisite to designing effective solvation strategies.

| Property | Data | Notes |

| CAS Number | 93048-16-9 | Distinct from the non-methylated analog (CAS 19501-58-7).[1] |

| Molecular Weight | 188.65 g/mol | C₈H₁₂N₂O[1] · HCl |

| Appearance | White to pale pink/brown powder | Darkens upon oxidation (air sensitive).[1] |

| Salt Form | Hydrochloride (HCl) | Ionic lattice; high lattice energy dictates solvent choice.[1] |

| Free Base LogP | ~1.4 (Predicted) | Moderately lipophilic once deprotonated.[1] |

| pKa (Hydrazine) | ~5.0 - 5.5 (Estimated) | Weakly basic; exists as cation at pH < 5.[1] |

Solubility Characteristics

Aqueous Solubility (The Ionic Phase)

In its supplied hydrochloride form, the molecule is highly soluble in water .[1] The ionic interaction between the protonated hydrazine moiety and the chloride counter-ion dominates, allowing for rapid dissolution in aqueous buffers, particularly those with acidic pH.

-

Water: Soluble (>50 mg/mL estimated).[1] Stability is enhanced in 0.1 M HCl.[1]

-

PBS (pH 7.4): Soluble, but risk of slow auto-oxidation increases as pH approaches the pKa.[1]

Organic Solvent Compatibility[1]

-

Polar Aprotic (DMSO, DMF): Soluble. DMSO is the preferred solvent for NMR analysis and high-concentration stock solutions for biological assays.[1]

-

Polar Protic (Methanol, Ethanol): Moderately Soluble. Solubility can be enhanced with gentle heating (40°C).[1] Useful for recrystallization.[1]

-

Non-Polar (DCM, Ethyl Acetate, Hexanes): Insoluble (as Salt). The HCl salt will not partition into these solvents. Crucial Note: This property is leveraged to wash away non-polar impurities while keeping the hydrazine salt in the aqueous phase.

The "Solubility Switch" (pH Dependence)

The utility of this intermediate lies in its ability to toggle between phases.[1] By adjusting the pH, researchers can force the molecule into organic media for extraction.

Visualization: Solubility & Purification Workflow

The following diagram illustrates the decision logic for handling the compound based on the desired solvent phase.

Figure 1: Solubility phase-switching logic for extraction and purification.

Experimental Protocols

Protocol A: Determination of Saturation Solubility

Use this protocol if precise solubility data is required for a specific solvent batch.

-

Preparation: Weigh 20 mg of 4-Methoxy-2-methylphenylhydrazine HCl into a 2 mL chemically resistant microcentrifuge tube.

-

Addition: Add 200 µL of the target solvent (e.g., Water, DMSO, or EtOH).[1]

-

Equilibration: Vortex vigorously for 1 minute. If fully dissolved, add more solid.[1] If solid remains, incubate at 25°C for 4 hours with agitation.

-

Separation: Centrifuge at 10,000 x g for 5 minutes to pellet undissolved material.

-

Quantification: Remove supernatant, dilute appropriately, and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Free-Basing and Extraction

Critical for synthetic workflows requiring the nucleophilic free hydrazine.[1]

-

Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of distilled water. The solution should be clear and slightly acidic.[1]

-

Neutralization: Slowly add saturated NaHCO₃ or 1M NaOH dropwise while stirring at 0°C. Monitor pH until it reaches ~9-10.

-

Observation: The solution will become cloudy as the free base precipitates (oil or solid).[1]

-

-

Extraction: Immediately add 15 mL of Dichloromethane (DCM) or Ethyl Acetate.[1] Shake and separate phases.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄.

-

Usage: Use the organic solution immediately for the next synthetic step (e.g., hydrazone formation) to avoid oxidation.[1]

Stability and Handling Safety

Stability Risks[1]

-

Oxidation: Phenylhydrazines are notoriously air-sensitive.[1] The "pink" coloration often seen in older batches is due to diazenium or radical oxidation products.[1]

-

Mitigation: Store under Argon/Nitrogen at -20°C.

-

-

Light Sensitivity: Protect from direct light to prevent photolytic degradation.[1]

Safety Profile (E-E-A-T)

-

Toxicity: Hydrazines are potent toxins (Acute Tox.[1] 3) and suspected carcinogens.[1][5][6][7]

-

Sensitization: Known skin sensitizer.[1][6][7] Double-gloving (Nitrile) is mandatory.[1]

-

Incompatibility: Avoid contact with strong oxidizing agents (violent reaction) and aldehydes/ketones (unless intended for reaction) as they will spontaneously form hydrazones.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10875, (4-Methylphenyl)hydrazine.[1] Retrieved January 28, 2026 from [Link](Note: Used as structural analog for property estimation).[1]

-

Wiley SpectraBase. 4-Methoxy-2-methylphenylhydrazine hydrochloride FTIR Spectra. Retrieved January 28, 2026 from [Link].[1]

Sources

- 1. (4-Methoxyphenyl)hydrazine | C7H10N2O | CID 77023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. L14810.06 [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. gfschemicals.com [gfschemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Whitepaper: Stability Profile and Lifecycle Management of 4-Methoxy-2-methylphenylhydrazine Hydrochloride

Part 1: Executive Summary & Chemical Profile

4-Methoxy-2-methylphenylhydrazine hydrochloride is a highly reactive, electron-rich hydrazine derivative primarily utilized as a regiospecific building block in the Fischer Indole Synthesis . Its structural features—a hydrazine moiety attached to a phenyl ring activated by both a methoxy group (electron-donating by resonance) and a methyl group (electron-donating by hyperconjugation)—render it exceptionally prone to oxidative degradation compared to unsubstituted phenylhydrazines.

This guide provides a rigorous, mechanism-based approach to its storage and handling. The protocols detailed herein are designed to prevent the formation of diazonium species and azo-dimers, ensuring the integrity of downstream synthesis.

Chemical Identity Card

| Property | Specification |

| IUPAC Name | (4-Methoxy-2-methylphenyl)hydrazine hydrochloride |

| CAS Number | 93048-16-9 |

| Molecular Formula | C₈H₁₂N₂O[1] · HCl |

| Molecular Weight | 188.65 g/mol |

| Appearance (Pure) | White to off-white crystalline powder |

| Appearance (Degraded) | Pink, beige, or dark brown (indicates oxidation) |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar organics |

| Key Hazard | Skin sensitizer, potential genotoxin, releases HCl upon decomposition |

Part 2: Mechanisms of Instability (The "Why")

To preserve this compound, one must understand the causality of its degradation. The hydrochloride salt form offers kinetic stability against auto-oxidation compared to the free base, but it is not immune to thermodynamic decay pathways.

Oxidative Dehydrogenation (The "Pink Death")

The primary failure mode is the oxidation of the hydrazine (-NH-NH₂) group. The presence of the 4-methoxy and 2-methyl groups increases the electron density of the aromatic ring. This makes the hydrazine nitrogen atoms more nucleophilic and significantly lowers the oxidation potential.

-

Trigger: Exposure to atmospheric oxygen or peroxides.

-

Mechanism: The hydrazine undergoes a radical-mediated hydrogen abstraction to form a diazenium radical , which eventually disproportionates or couples to form dark-colored azo compounds (Ar-N=N-Ar) or biaryls .

-

Visual Indicator: The material turns pink (early stage) to dark brown (advanced stage).

Photochemical Decomposition

Hydrazine salts are photosensitive. UV radiation can cleave the N-N bond or catalyze the oxidation process described above.

Hydrolysis and Disproportionation

While the HCl salt protects the amine, presence of moisture can lead to partial hydrolysis. In acidic aqueous solutions, phenylhydrazines can slowly disproportionate into the corresponding aniline and ammonia/nitrogen, particularly under thermal stress.

Visualization: Degradation Pathway

The following diagram illustrates the oxidative cascade that must be prevented.

Figure 1: Oxidative and thermal degradation pathways.[2][3] The transition from blue (stable) to black (tars/dimers) represents the loss of synthetic utility.

Part 3: Storage & Handling Protocols

This protocol is a self-validating system. If the criteria in the "Validation" step are not met, the storage method has failed.

A. Long-Term Storage (Archive)

-

Temperature: -20°C (Strict).

-

Atmosphere: Argon or Nitrogen blanket.

-

Container: Amber glass vial with a Teflon-lined screw cap, sealed with Parafilm.

-

Desiccant: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel) to mitigate the hygroscopic nature of the HCl salt.

B. Short-Term Handling (Benchtop)

-

The "Rule of Pink": Never return unused powder to the stock container if it has been exposed to air for >5 minutes.

-

Weighing: Weigh quickly. If precise stoichiometry is required for a GMP campaign, weigh inside a glovebox or use a distinct "working aliquot" to avoid repeated freeze-thaw cycles of the main stock.

C. Re-Validation Procedure (Quality Control)

Before committing this reagent to a high-value synthesis (e.g., Fischer Indole), perform this 3-step check:

-

Visual Inspection:

-

Pass: White to off-white free-flowing powder.[4]

-

Fail: Clumped aggregates (moisture) or pink/brown hue (oxidation).

-

-

Solubility Test:

-

Dissolve 10 mg in 1 mL Methanol.

-

Pass: Clear, colorless solution.

-

Fail: Turbid or colored solution.

-

-

Melting Point (Definitive):

-

Literature MP is often cited around 160-162°C (decomposition) for similar analogs, though specific batch data varies.

-

Criterion: A sharp melting range (< 2°C width) indicates purity. A broad range (> 5°C) or premature softening indicates significant hydrolysis or oxidation.

-

Visualization: Lifecycle Decision Tree

Figure 2: Decision matrix for receiving, validating, and storing the reagent to ensure experimental reproducibility.

Part 4: Safety & Toxicology (E-E-A-T)

Warning: Hydrazine derivatives are structurally alerted as potential genotoxins and carcinogens.

-

Skin Sensitization: Phenylhydrazines are potent skin sensitizers. A dedicated lab coat and double-gloving (Nitrile) are mandatory.

-

Inhalation: The HCl salt is a fine powder. Weighing must occur in a chemical fume hood to prevent inhalation of dust, which can cause hemolytic anemia (destruction of red blood cells) upon systemic absorption.

-

Decomposition: In a fire or upon heating >160°C, this compound releases toxic fumes of Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) .

Part 5: References

-

Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the mechanism and necessity of hydrazine purity).

-

PubChem. (n.d.). Compound Summary: Phenylhydrazine Hydrochloride Derivatives. National Library of Medicine.[5] Retrieved from [Link]

Sources

Technical Guide: Reactivity & Application of 4-Methoxy-2-methylphenylhydrazine

Executive Summary

This technical guide provides a comprehensive analysis of 4-Methoxy-2-methylphenylhydrazine (CAS: 19501-58-7), a specialized electron-rich hydrazine building block. While structurally similar to phenylhydrazine, the presence of the para-methoxy and ortho-methyl groups significantly alters its nucleophilicity, oxidation potential, and regiochemical behavior in heterocycle synthesis.

This document is designed for medicinal chemists and process engineers optimizing the synthesis of 5-methoxy-7-methylindole scaffolds—common pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs) and serotonin receptor ligands.

Structural & Electronic Analysis

The reactivity of the hydrazine moiety cannot be decoupled from the electronic environment of the arene. In this substrate, two key substituents drive behavior:

Electronic Activation (The "Push" Effect)

The hydrazine group (

-

4-Methoxy Group (+M Effect): The methoxy group at the para position is a strong resonance donor. It increases electron density across the

-system, making the terminal hydrazine nitrogen ( -

2-Methyl Group (+I Effect): The methyl group provides weak inductive donation. More importantly, it introduces steric bulk proximal to the

atom.

Quantitative Impact on Basicity

While the pKa of the conjugate acid of phenylhydrazine is

-

Implication: This molecule is a stronger base and a more aggressive nucleophile toward carbonyls, but it is also more susceptible to protonation in highly acidic media, which can retard reaction rates if the medium is too acidic (buffering is often required).

The Fischer Indole Synthesis: Regiochemical Control

The primary application of this moiety is the synthesis of indoles via the Fischer Indole Cyclization.[1] This reaction involves the condensation of the hydrazine with a ketone or aldehyde, followed by a [3,3]-sigmatropic rearrangement.[2]

The Regioselectivity Mandate

Unlike meta-substituted phenylhydrazines which yield a mixture of 4- and 6-substituted indoles, 4-Methoxy-2-methylphenylhydrazine yields a single regioisomer.

-

The Constraint: The [3,3]-sigmatropic rearrangement requires an available ortho carbon on the phenyl ring.

-

The Blockade: The C2 position is occupied by a methyl group.

-

The Pathway: The rearrangement is forced to occur at the C6 position (the only open ortho site).

-

The Product: The resulting scaffold is a 5-methoxy-7-methylindole .

Mechanistic Pathway & Visualization

The following diagram traces the atomic fate of the substituents, highlighting the formation of the 5,7-substitution pattern.

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis using 4-Methoxy-2-methylphenylhydrazine. Note the "Regiochemical Lock" forcing reaction at the C6 position.

Stability & Oxidation Risks[3]

The electron-rich nature of this hydrazine makes it a "loose cannon" regarding oxidative stability. It is significantly more sensitive to air and light than unsubstituted phenylhydrazine.

Degradation Pathways

Upon exposure to atmospheric oxygen or trace metal ions (Cu²⁺, Fe³⁺), the hydrazine moiety undergoes oxidative dehydrogenation.

| Species | Risk Level | Indicator | Prevention |

| Diazonium Salt | High | Reaction mixture turns dark red/brown. | Exclude oxidants; keep pH < 7.[3] |

| Azo Compounds | Moderate | Formation of insoluble tars. | Argon sparging.[3] |

| Radicals | High | Polymerization of side-products. | Add radical scavengers (optional). |

Storage Protocol (Self-Validating)

To ensure reagent integrity, follow this storage protocol. If the validation step fails, repurify the material before use.

-

Form: Store exclusively as the Hydrochloride Salt . The free base is an oil that oxidizes rapidly.

-

Environment: Store under Argon at -20°C.

-

Validation (Pre-experiment): Dissolve a small aliquot in Methanol. It should be clear/colorless. A yellow/orange tint indicates oxidation to azo species.

Experimental Protocol: Synthesis of 5-Methoxy-7-methyl-2-phenylindole

Objective: Synthesize a representative indole using acetophenone as the carbonyl partner. This protocol uses a "One-Pot" approach optimized for electron-rich hydrazines to minimize oxidative degradation.

Reagents:

-

4-Methoxy-2-methylphenylhydrazine Hydrochloride (1.0 eq)

-

Acetophenone (1.1 eq)

-

Polyphosphoric Acid (PPA) or ZnCl₂ (Lewis Acid promoter)[1]

Step-by-Step Workflow

-

Hydrazone Formation (In Situ):

-

Charge a 3-neck round bottom flask with 4-Methoxy-2-methylphenylhydrazine HCl (10 mmol) and Acetophenone (11 mmol).

-

Add Glacial Acetic Acid (20 mL).

-

Critical Step: Sparge with Nitrogen for 15 minutes to remove dissolved oxygen.

-

Heat to 60°C for 1 hour. Monitor via TLC (disappearance of hydrazine).

-

-

Cyclization:

-

Option A (Mild): If the hydrazone forms cleanly, add ZnCl₂ (2.0 eq) directly to the acetic acid solution and reflux (100-110°C) for 2-4 hours.

-

Option B (Aggressive): If conversion is sluggish, cool the mixture, pour into Polyphosphoric Acid (PPA, 20g), and heat to 100°C for 1 hour. Note: PPA is viscous; mechanical stirring is recommended.

-

-

Workup:

-

Cool reaction mixture to room temperature.

-

Pour slowly onto crushed ice (100g) with vigorous stirring. The indole should precipitate as a solid.

-

Filter the solid.[4]

-

Purification: Recrystallize from Ethanol/Water (9:1). Electron-rich indoles are prone to darkening on silica gel; crystallization is preferred.

-

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Yield / Tarring | Oxidative decomposition. | Ensure strict N₂ atmosphere. Add sodium bisulfite (0.1 eq) as antioxidant. |

| No Reaction | Acid concentration too low. | Switch from Acetic Acid to PPA or ethanolic HCl (4M). |

| Wrong Regioisomer | Impossible with this substrate. | Check starting material identity (NMR). |

References

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and substituent effects).

-

GuideChem. (2024). 4-Methoxyphenylhydrazine hydrochloride Properties and Synthesis. Link

-

BenchChem. (2024). Comparative Analysis of Reactivity of Electron-Rich Hydrazines. Link

-

ChemicalBook. (2024).[5] Synthesis of 4-Methoxyindole derivatives. Link

-

National Institutes of Health (NIH). (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Link

Sources

Technical Guide: Electrophilic Substitution Strategies for 4-Methoxy-2-methylphenylhydrazine

Executive Summary

4-Methoxy-2-methylphenylhydrazine (CAS: 19501-58-7, often HCl salt) presents a classic "chemoselectivity vs. regioselectivity" paradox in organic synthesis. While the electron-rich aromatic ring is highly activated for Electrophilic Aromatic Substitution (EAS), the hydrazine moiety (–NHNH₂) is chemically fragile. It is a potent nucleophile and reducing agent that is susceptible to oxidation, protonation, or decomposition under the harsh acidic/oxidative conditions typical of EAS (e.g., nitration, sulfonation).

This guide provides a rigorous analysis of the electronic topography of the molecule to predict regioselectivity and outlines two distinct workflow strategies: Protection-Enabled Direct Substitution and the Precursor Optimization Route .

Structural Analysis & Electronic Theory

To successfully functionalize the ring, one must first understand the competing directing effects of the three substituents.

The Substituent Matrix

| Position | Group | Electronic Effect | Directing Preference | Strength |

| C1 | –NHNH₂ | Activator (Inductive/Resonance) | Ortho/Para | Strong (unless protonated) |

| C2 | –CH₃ | Activator (Inductive) | Ortho/Para | Weak |

| C4 | –OCH₃ | Activator (Resonance) | Ortho/Para | Strong |

Regioselectivity Prediction (The "C5 Dominance")

The molecule is a 1,2,4-trisubstituted benzene. Let us analyze the open positions (C3, C5, C6) for electrophilic attack:

-

Position C3 (Sterically Blocked): Located between the Methyl (C2) and Methoxy (C4) groups. While electronically activated by both (Ortho to Methyl, Ortho to Methoxy), steric hindrance makes substitution here highly unfavorable.

-

Position C6 ( electronically Disfavored): Ortho to the Hydrazine (C1) but Meta to the strong Methoxy donor (C4).

-

Position C5 (The "Sweet Spot"):

-

Ortho to the strong Methoxy group (C4).

-

Para to the Methyl group (C2).

-

Meta to the Hydrazine (C1).

-

Result: C5 is the most electronically activated and sterically accessible position.

-

Critical Insight: If the reaction is run in strong acid (e.g., H₂SO₄/HNO₃), the hydrazine protonates to –NH₂NH₃⁺. This converts it into a strong meta-director (deactivator). However, since C5 is meta to the hydrazine anyway, protonation reinforces the regioselectivity toward C5 , provided the molecule survives the conditions.

Visualization: Electronic Activation Map

Caption: Logical flow determining C5 as the primary site for electrophilic attack based on steric and electronic vectors.

The Stability Challenge & Strategic Protocols

Do not attempt direct nitration or sulfonation on the free hydrazine. The hydrazine group is a reducing agent; nitric acid will oxidize it to a diazonium salt or tars (via radical decomposition) rather than substituting the ring.

Protocol A: Halogenation via Protection Strategy

Use Case: Introducing a Bromine atom at C5 for subsequent cross-coupling.

Prerequisite: You must mask the nucleophilicity of the hydrazine.

-

Step 1: Protection. Convert the hydrazine to a hydrazone using benzaldehyde. This stabilizes the nitrogen lone pairs.

-

Reagents: Benzaldehyde (1.05 eq), EtOH, cat. AcOH.

-

Observation: Formation of a crystalline hydrazone solid.

-

-

Step 2: Bromination.

-

Step 3: Deprotection. Hydrolysis of the hydrazone.

-

Reagents: 2N HCl, reflux, 2h.

-

Product: 5-Bromo-4-methoxy-2-methylphenylhydrazine HCl.

-

Protocol B: The "Precursor Optimization" Route (Recommended)

Use Case: High-value synthesis where yield and purity are paramount.

Instead of fighting the hydrazine's reactivity, perform the EAS on the aniline precursor (4-methoxy-2-methylaniline / m-Cresidine) and then synthesize the hydrazine.

Workflow Diagram

Caption: The "Precursor Route" avoids hydrazine instability by performing EAS on the aniline starting material.

Detailed Methodology (Precursor Route)

-

Starting Material: 4-Methoxy-2-methylaniline (commercially available).

-

EAS Reaction:

-

Perform Nitration (HNO₃/Ac₂O) or Bromination (Br₂/AcOH) on the aniline.

-

Note: The amino group is an ortho/para director. To ensure C5 substitution (para to amino), one often protects the amine as an acetanilide first, then substitutes, then hydrolyzes.

-

-

Diazotization:

-

Dissolve the substituted aniline in concentrated HCl (3-4 eq).

-

Cool to -5°C.[4]

-

Add NaNO₂ (1.05 eq) aqueous solution dropwise. Maintain temp < 0°C.

-

Checkpoint: Starch-iodide paper must turn blue (excess HNO₂).

-

-

Reduction to Hydrazine:

-

Add SnCl₂[4]·2H₂O (2.5 eq) in conc. HCl dropwise to the diazonium salt at -5°C.

-

Stir for 2 hours allowing to warm to RT.

-

Workup: Filter the resulting hydrazine hydrochloride salt.

-

Data Summary: Reactivity Profile

| Parameter | Value / Description | Note |

| Melting Point (HCl salt) | 160-162°C | Decomposes upon melting [1]. |

| pKa (Hydrazine) | ~5.2 | Protonation occurs at terminal Nitrogen first. |

| Primary Reactivity | Nucleophilic attack (Ketones/Aldehydes) | Basis of Fischer Indole Synthesis. |

| Oxidation Sensitivity | High | Air sensitive; store under Nitrogen. |

| EAS Regioselectivity | Position 5 (Major), Position 6 (Minor) | Dictated by -OCH3 (Pos 4) and -CH3 (Pos 2). |

Downstream Application: Fischer Indole Synthesis[2][6][7]

The most common reason to study this molecule is to generate substituted indoles (e.g., Indomethacin analogs).